![molecular formula C5H4N2O3 B3049632 6-Nitropyridin-2-ol CAS No. 213113-45-2](/img/structure/B3049632.png)
6-Nitropyridin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of nitropyridine derivatives has been described in a patent . The process involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The molecular structure of 6-Nitropyridin-2-ol is represented by the linear formula C5H4N2O3 . The InChI code for this compound is 1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) .Physical And Chemical Properties Analysis
6-Nitropyridin-2-ol is a solid at room temperature . It has a molecular weight of 140.1 . The compound has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.71, indicating its lipophilicity .Scientific Research Applications
Anticoccidial Agents
6-Nitropyridin-2-ol derivatives, such as nitropyridinecarboxamides, have been studied for their potential as anticoccidial agents. Research has shown that specific isomers of nitropyridinecarboxamides exhibit activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977).
Antitumor Activity
Some derivatives of 6-Nitropyridin-2-ol have displayed antitumor activities. For instance, compounds related to 6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-ol have been identified as potent antimitotic agents, impacting the incorporation of pyrimidine nucleosides into DNA and RNA (Temple, Rener, Waud, & Noker, 1992).
Spectroscopic and Molecular Studies
In-depth spectroscopic studies, including vibrational spectroscopy, natural bond orbital analysis, and molecular electrostatic potential surface studies of nitropyridine derivatives like 3-hydroxy-6-methyl-2-nitropyridine, have been conducted. These studies help understand the molecular stability, bond strength, and reactivity of such compounds (Karnan, Balachandran, & Murugan, 2012).
Improving Drug Solubility
Research has also been focused on using ultrasound irradiation to enhance the solubility of drug-like compounds, including 6-Nitropyridin-2-ol derivatives. This method has been applied to compounds such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which are inhibitors of enzymes in Mycobacterium tuberculosis (Machado et al., 2013).
Fluorescent Probes in Aqueous Media
6-Nitropyridin-2-ol derivatives have been developed as fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These probes can be used in environmental and biological systems for the estimation of trace metal ions (Singh, Thakur, Raj, & Pandey, 2020).
Safety and Hazards
properties
IUPAC Name |
6-nitro-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDYCAYALHWBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591360 | |
Record name | 6-Nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitropyridin-2-ol | |
CAS RN |
213113-45-2 | |
Record name | 6-Nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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